![molecular formula C8H11N3 B071391 2-(Pyrrolidin-1-yl)pyrimidine CAS No. 192197-34-5](/img/structure/B71391.png)
2-(Pyrrolidin-1-yl)pyrimidine
Overview
Description
Synthesis Analysis
The synthesis of 2-(pyrrolidin-1-yl)pyrimidines can be achieved through reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles in the presence of trifluoroacetic acid. This method allows for the creation of a variety of 2-(pyrrolidin-1-yl)pyrimidine derivatives, showcasing the versatility of this compound in synthesis applications. The structures of the synthesized compounds are typically confirmed through IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).
Scientific Research Applications
Synthesis of 2-(Pyrrolidin-1-yl)pyrimidines : A method for synthesizing 2-(pyrrolidin-1-yl)pyrimidines via reactions of N-(4,4-diethoxybutyl)pyrimidin-2-amine with (hetero)aromatic C-nucleophiles was developed, as confirmed by IR spectroscopy, 1H and 13C NMR spectroscopy, and X-ray structural analysis (Smolobochkin et al., 2019).
Analogues of 2′,3′-dideoxynucleotides : Pyrrolidin-1-yl derivatives of pyrimidines and purines were prepared as analogues of 2′,3′-dideoxynucleotides, incorporating the phosphonomethoxy group as a phosphate mimic (Harnden et al., 1992).
Pharmacokinetics in Diabetes Treatment : The disposition of a dipeptidyl peptidase IV inhibitor, relevant for type 2 diabetes treatment, which contains a 2-(pyrrolidin-1-yl)pyrimidine structure, was studied in rats, dogs, and humans, revealing insights into its metabolism, excretion, and pharmacokinetics (Sharma et al., 2012).
Sky-Blue-Emitting OLEDs : A study on synthesizing heteroleptic Ir(III) metal complexes using pyrimidine chelates for applications in organic light-emitting diodes (OLEDs), particularly for high-performance sky-blue- and white-emitting OLEDs (Chang et al., 2013).
Biological Activity in Plant Growth : New derivatives of this compound were synthesized, showing a pronounced plant growth stimulating effect in preliminary biological screening (Pivazyan et al., 2019).
Synthesis of Antiviral and Chemotherapeutic Agents : Various studies have been conducted on the synthesis and biological activity of pyrimidine derivatives, highlighting their potential in the development of antiviral and chemotherapeutic agents, as well as their role in nucleic acids and vitamins (Kumar et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-(Pyrrolidin-1-yl)pyrimidine derivatives are a variety of enzymes and receptors. These include phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1 . Additionally, these compounds act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor .
Mode of Action
The interaction of this compound with its targets results in a variety of changes. As antagonists of the vanilloid receptor 1, these compounds prevent the receptor from activating, thereby inhibiting the associated pain pathway . As modulators of the insulin-like growth factor 1 receptor, they can influence metabolic processes .
Biochemical Pathways
The action of this compound affects several biochemical pathways. By inhibiting phosphodiesterase type 5, it can increase the concentration of cyclic guanosine monophosphate (cGMP) in cells, affecting the nitric oxide pathway . Its action on isocitrate dehydrogenase 1 can influence the citric acid cycle .
Pharmacokinetics
The pyrrolidine ring structure is known to contribute to the stereochemistry of the molecule, which can influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to its multiple targets. For example, its antioxidative properties can protect cells from oxidative stress . Its antibacterial properties can inhibit the growth of bacteria . Additionally, its effects on cell cycle have been characterized .
properties
IUPAC Name |
2-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7-11(6-1)8-9-4-3-5-10-8/h3-5H,1-2,6-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCXCZMYBFGWKKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the synthetic route described in the research paper for 2-(pyrrolidin-1-yl)pyrimidines?
A1: The research paper [] outlines a novel synthetic approach to produce 2-(pyrrolidin-1-yl)pyrimidines. This method employs N-(4,4-diethoxybutyl)pyrimidin-2-amine reacting with various (hetero)aromatic C-nucleophiles. This approach is significant because it offers a new route to synthesize these compounds, which may be advantageous for several reasons. While the paper does not delve into specific advantages, exploring novel synthetic routes for important chemical scaffolds like 2-(pyrrolidin-1-yl)pyrimidines can potentially lead to:
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